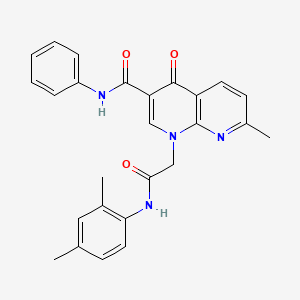

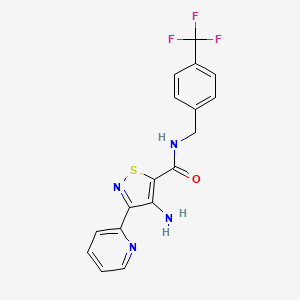

![molecular formula C14H10FN3OS B2502756 2-[(2-Fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896331-29-6](/img/structure/B2502756.png)

2-[(2-Fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-[(2-Fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one" is a heterocyclic molecule that appears to be related to a class of compounds with a [1,3,5]triazine core. This core is a common motif in medicinal chemistry due to its potential biological activity. The presence of a 2-fluorophenyl group and a methylsulfanyl substituent suggests that this compound could exhibit interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a regioselective synthesis of a heterocyclic amide with a 2-fluorophenyl group and a methylsulfanyl triazole was achieved through the N-acylation of 3-amino-5-methylsulfanyl-1H-1,2,4-triazole with 2-fluorobenzoyl chloride. This intermediate was then transformed into a 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide via a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions . Although the target compound is not explicitly synthesized in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray crystallography and theoretical calculations. For example, the crystallographic analysis of the intermolecular interactions and energy frameworks based on different molecular conformations of the synthesized compounds has been described . These studies provide insights into the molecular conformations and potential reactive sites of the compounds, which could be relevant for understanding the structure of "2-[(2-Fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one".

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through theoretical studies. Density functional theory (DFT) calculations were used to investigate the prototropy process of the triazole and the Fries rearrangement involving the formation of an intimate ion pair as the key step . These findings could inform the reactivity of the target compound, particularly in terms of its potential to undergo similar rearrangements or prototropic shifts.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds within this class have not been explicitly detailed in the provided papers. However, the antimicrobial activity of a series of 2-fluorophenyl-4,6-disubstituted [1,3,5]triazines has been evaluated, indicating that the fluorophenyl component is crucial for biological activity . Additionally, the study of isolated molecules and hydrogen-bonded sheets in related compounds suggests that intermolecular interactions, such as hydrogen bonding, could play a significant role in the solid-state properties of these molecules .

Applications De Recherche Scientifique

Synthesis and Characterization

- This compound and its derivatives can be synthesized through various methods, including the cyclisation of suitable substituted aminopyridines, which has been demonstrated through experimental results aligned with theoretical calculations (Pié & Quéguiner, 1989). Additionally, these compounds can be efficiently synthesized using inverse electron demand Diels–Alder reactions, highlighting the versatility of the 1,2,4-triazine scaffold in constructing complex heterocyclic structures (Hajbi et al., 2007).

Potential Biological Activities

- Derivatives of pyrido[1,2-a][1,3,5]triazin-4-one have been explored for their antifungal properties, showing activity against strains of Candida, Aspergillus, Mucor, and Trychophyton at significant MIC levels. This suggests a potential application in developing new antifungal agents (Reich et al., 1989).

- Complexes containing the pyridyl triazine core have been synthesized and characterized, showing potent binding to bovine serum albumin, which indicates potential for serum distribution via albumins, a critical aspect for drug delivery and pharmacokinetics (Abeydeera et al., 2018).

Photophysical Properties

- Iridium(III) complexes with sulfanyl- or sulfone-functionalized cyclometallating ligands have shown significant photoluminescence, suggesting applications in the development of organic light-emitting diodes (OLEDs) and other photophysical devices. The green emission and high photoluminescence quantum yields (PLQYs) of sulfone complexes highlight their potential in light-emitting applications (Constable et al., 2014).

Propriétés

IUPAC Name |

2-[(2-fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3OS/c15-11-6-2-1-5-10(11)9-20-13-16-12-7-3-4-8-18(12)14(19)17-13/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPXIMHRUVGGQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NC(=O)N3C=CC=CC3=N2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

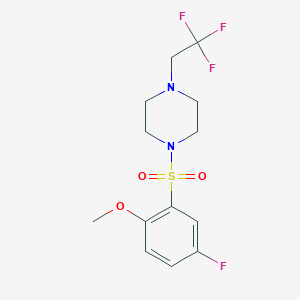

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2502678.png)

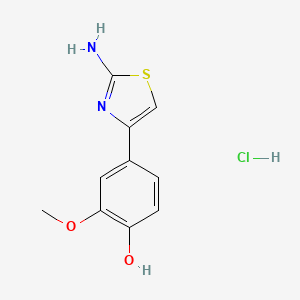

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2502683.png)

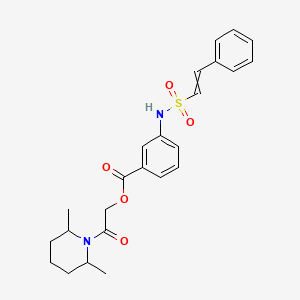

![N-[4-(4-benzamido-3-methoxyphenyl)-2-methoxyphenyl]benzamide](/img/structure/B2502684.png)

![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2502696.png)

![Ethyl 5-[(ethoxycarbonyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2502697.png)